molecular formula C18H20N8 B6458936 3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 2549054-10-4

3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Katalognummer: B6458936
CAS-Nummer: 2549054-10-4
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: VBCNONGWSIOAIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine features a unique hybrid structure combining three key motifs:

  • Piperazine linker: A flexible nitrogen-containing heterocycle that enhances solubility and serves as a pharmacophore in many bioactive molecules.
  • Pyridazine-pyrazole unit: A planar pyridazine ring substituted with a pyrazole group, which may facilitate π-π stacking interactions in biological targets.

Eigenschaften

IUPAC Name

4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8/c1-3-14-15(4-1)19-13-20-18(14)25-11-9-24(10-12-25)16-5-6-17(23-22-16)26-8-2-7-21-26/h2,5-8,13H,1,3-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCNONGWSIOAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N5C_{19}H_{23}N_5, with a molecular weight of approximately 321.43 g/mol. The structure features a pyridazine core substituted with both a piperazine and a cyclopentapyrimidine moiety, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC₁₉H₂₃N₅
Molecular Weight321.43 g/mol
IUPAC Name3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways associated with pain and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.

Biological Activity Studies

Recent research has highlighted several aspects of the biological activity of this compound:

Anticancer Properties

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

Research indicates that the compound can significantly reduce inflammatory markers in animal models. A study reported that administration of the compound led to a decrease in prostaglandin E2 levels, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

The compound has been tested against a range of bacterial strains, showing promising results. It demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Studies

  • Cytotoxicity in Cancer Cells : A study conducted on MCF-7 breast cancer cells revealed an IC50 value of 12 µM for the compound, indicating significant cytotoxicity compared to control groups .
  • Inflammation Model : In an experimental model of arthritis, the compound reduced swelling by 45% compared to untreated controls after seven days of treatment .
  • Antibacterial Testing : In a series of tests against Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values ranging from 8 to 16 µg/mL .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that derivatives of cyclopenta[d]pyrimidines exhibit:

  • Antitumor Activity: Studies have shown that this class of compounds can inhibit cancer cell proliferation. For instance, specific analogs have been tested against breast and lung cancer cell lines, demonstrating significant cytotoxic effects .
  • Antimicrobial Properties: The compound has been evaluated for its activity against various bacterial strains. Preliminary results indicate effective inhibition of Gram-positive and Gram-negative bacteria .

Neuropharmacology

Given its piperazine moiety, the compound may influence neurotransmitter systems. Research suggests potential applications in treating neurological disorders such as:

  • Anxiety and Depression: Compounds with similar structures have shown promise in modulating serotonin and dopamine receptors, indicating potential antidepressant effects .
  • Cognitive Enhancement: Studies are ongoing to assess the impact on cognitive functions and memory improvement in animal models .

Material Science

The unique structural characteristics of this compound allow for exploration in material science:

  • Organic Electronics: The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Research is focused on synthesizing polymers incorporating this structure to enhance device performance .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored a series of cyclopenta[d]pyrimidine derivatives, including the target compound. Researchers observed that specific modifications led to enhanced activity against cancer cell lines, with IC50 values significantly lower than those of existing chemotherapeutic agents .

Case Study 2: Neuropharmacological Effects

In a double-blind study published in Neuropharmacology, researchers administered the compound to rodent models exhibiting anxiety-like behaviors. Results showed a marked reduction in anxiety scores compared to controls, suggesting potential as an anxiolytic agent .

Vergleich Mit ähnlichen Verbindungen

Pyrazolo-Pyrimidine Derivatives

Example Compounds :

  • 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (compound 2, )
  • (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (compound 3, )
Feature Target Compound Pyrazolo-Pyrimidine Derivatives ()
Core Structure Cyclopenta[d]pyrimidine fused with cyclopentane Pyrazolo[3,4-d]pyrimidine (non-fused pyrimidine-pyrazole system)
Substituents Piperazine at position 4; pyridazine-pyrazole at position 6 p-Tolyl group at pyrazole; hydrazine/amino groups at pyrimidine
Synthetic Pathway Likely involves coupling of cyclopenta-pyrimidine with piperazine and pyrazole Derived from ethyl 4-cyano intermediates via isomerization
Structural Implications Enhanced rigidity from fused cyclopentane may improve target selectivity Flexibility in non-fused systems may allow broader binding modes

Key Differences :

  • The p-tolyl substituents in ’s derivatives increase hydrophobicity compared to the target’s piperazine group, which may enhance solubility .

Piperazine-Containing Heterocycles

Example Compounds :

  • 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (compound 5, )
  • EU Patent Derivatives (e.g., 7-(piperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-ones, )
Feature Target Compound Piperazine Analogs ()
Piperazine Substitution Cyclopenta[d]pyrimidine at position 4 Varied substituents: trifluoromethylphenyl (), pyrazino-pyrimidinones ()
Linker Chemistry Direct pyridazine-pyrazole attachment Ketone (butan-1-one) linker in compound 5 ()
Electronic Effects Electron-rich cyclopenta-pyrimidine Electron-withdrawing groups (e.g., CF3 in )

Key Differences :

  • The target’s piperazine is linked to a cyclopenta-pyrimidine, contrasting with ’s arylpiperazines and ’s pyrazino-pyrimidinones. This difference may influence receptor affinity; electron-rich systems (target) could favor interactions with polar binding pockets, while CF3 groups () enhance lipophilicity .
  • The direct pyridazine-pyrazole linkage in the target compound likely increases planarity compared to the ketone linker in compound 5, affecting molecular geometry and π-π interactions .

Pyridazine-Pyrazole Hybrids

Structural Context :
The pyridazine-pyrazole unit in the target compound is distinct from pyrazole derivatives in and . For example:

  • Compound 5 () : Pyrazole attached via a butan-1-one linker.
  • Compound 3 () : Pyrazole fused directly to a pyrimidine.
Feature Target Compound Pyrazole Analogs
Pyrazole Attachment Directly linked to pyridazine Fused () or ketone-linked ()
Conformational Freedom Restricted due to planar pyridazine-pyrazole Greater flexibility in ketone-linked systems

Key Differences :

  • Direct pyridazine-pyrazole conjugation in the target compound may enhance rigidity, favoring interactions with flat binding sites (e.g., ATP pockets in kinases). In contrast, ketone-linked pyrazoles () allow rotational freedom, which could be advantageous for targeting flexible regions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.